molecular formula C21H23F3N2O2 B2481261 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine CAS No. 2034318-55-1

2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

Cat. No.: B2481261
CAS No.: 2034318-55-1
M. Wt: 392.422
InChI Key: ARFHYGQNYYIXOH-UHFFFAOYSA-N
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Description

2-{[1-(4-tert-Butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a pyridine derivative characterized by a pyrrolidine ring substituted with a 4-tert-butylbenzoyl group at the 1-position and a trifluoromethyl group at the 4-position of the pyridine core. Its molecular formula is C₂₂H₂₅F₃N₂O₂, with a molecular weight of 406.45 g/mol. The compound features a hybrid structure combining a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) and a pyrrolidine moiety (a five-membered saturated ring with one nitrogen atom).

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c1-20(2,3)15-6-4-14(5-7-15)19(27)26-11-9-17(13-26)28-18-12-16(8-10-25-18)21(22,23)24/h4-8,10,12,17H,9,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFHYGQNYYIXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Hydroxylation

A validated route to 4-(trifluoromethyl)pyridin-2-ol begins with 2-amino-4-(trifluoromethyl)pyridine. As demonstrated in the preparation of analogous trifluoromethylpyridines, diazotization in concentrated hydrochloric acid at 60–80°C followed by quenching with sodium nitrite yields a diazonium intermediate. Subsequent hydrolysis in a hydrochloric acid/stannous chloride system facilitates hydroxyl group installation, achieving yields of 80–85% after crystallization.

Key Reaction Parameters :

  • Temperature : 70°C for diazotization; 60°C for hydrolysis.
  • Molar Ratios : 1:3–5 (substrate:HCl); 1:1.0–1.1 (substrate:NaNO₂).
  • Workup : Ethyl acetate extraction and petroleum ether recrystallization.

Preparation of 1-(4-tert-Butylbenzoyl)pyrrolidin-3-ol

Pyrrolidin-3-ol Synthesis

Pyrrolidin-3-ol is synthesized via ring-closing metathesis of N-protected allylamine derivatives or reduction of 3-pyrrolidinone using sodium borohydride. The latter method offers scalability, with yields exceeding 90% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine with structurally related pyridine derivatives from the evidence:

Compound Name / Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity (if reported)
This compound (Target) 406.45 -CF₃, 4-tert-butylbenzoyl-pyrrolidine Not reported Not explicitly reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 466–545 -Cl, -NO₂, -Br, -CH₃ 268–287 Antiparasitic, enzyme inhibition (inferred)
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone ~560 (estimated) -CF₃, piperazine, pyridine Not reported CYP51 inhibition (anti-Trypanosoma cruzi)
3-((tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine ~420 (estimated) -CF₃, silyl ether, pyrazole Not reported Synthetic intermediate

Key Observations

Substituent Effects: The target compound’s -CF₃ group aligns with UDO and other derivatives (e.g., ), which utilize -CF₃ for enhanced metabolic stability and target binding .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step protocols similar to those in (e.g., silyl ether protection/deprotection, coupling reactions), with yields averaging 70–80% .

Physicochemical Trends :

  • The target’s molecular weight (406.45 g/mol) is lower than ’s derivatives (466–545 g/mol), suggesting improved solubility but reduced steric bulk .

Research Findings and Gaps

  • cruzi or similar pathogens .
  • Synthetic Challenges : The tert-butylbenzoyl group may complicate purification, as seen in silyl ether intermediates requiring column chromatography .
  • Data Limitations : Direct comparative studies on the target compound are absent; inferences rely on structural analogs.

Notes

Evidence Limitations: No direct data on the target compound’s synthesis, bioactivity, or pharmacokinetics exist in the provided evidence. Comparisons are extrapolated from analogs.

Methodological Consistency : Studies in and use standardized analytical techniques (e.g., ¹H NMR, IR) for structural validation, ensuring reliable comparisons .

Biological Activity

2-{[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and medicine.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrrolidine moiety , a trifluoromethyl group , and a tert-butylbenzoyl group . These structural components contribute to its chemical reactivity and biological activity.

ComponentDescription
Pyridine RingA six-membered aromatic ring with nitrogen
Pyrrolidine MoietyA five-membered ring containing nitrogen
Trifluoromethyl GroupEnhances lipophilicity and bioavailability
Tert-butylbenzoyl GroupIncreases steric hindrance, potentially improving cell permeability

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable amines and carbonyl compounds.
  • Introduction of the Tert-butylbenzoyl Group : This is generally done via Friedel-Crafts acylation using 4-tert-butylbenzoyl chloride.
  • Final Assembly : The trifluoromethyl group is introduced in the final stages to yield the target compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate various signaling pathways, which can lead to therapeutic effects such as:

  • Anti-inflammatory Activity : Potentially reducing inflammation by inhibiting specific pro-inflammatory cytokines.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation by targeting growth factor receptors such as c-Met and VEGFR-2 .

Case Studies

  • Inhibition of Receptor Tyrosine Kinases : Research has shown that compounds similar to this compound can inhibit c-Met and VEGFR-2, which are critical in cancer progression. For instance, in vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.11 μM for c-Met, indicating strong inhibitory potential .
  • Cell Proliferation Assays : Various studies have highlighted the compound's effectiveness in inhibiting the proliferation of cancer cell lines, suggesting its potential as an anticancer agent .

Applications in Research and Medicine

The unique properties of this compound make it valuable in several fields:

  • Medicinal Chemistry : Used as a building block for synthesizing more complex bioactive compounds.
  • Drug Development : Explored for therapeutic applications in treating inflammatory diseases and cancers due to its receptor-modulating activities.
  • Material Science : Investigated for developing advanced materials with desirable chemical stability and resistance properties .

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